molecular formula C22H22N2Na4O10+2 B12353223 tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate

tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate

Cat. No.: B12353223
M. Wt: 566.4 g/mol
InChI Key: ZWSMLJACYSGFKD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate involves multiple steps. The process typically starts with the reaction of ethylenediamine with chloroacetic acid to form a bis(carboxymethyl)amino intermediate. This intermediate is then reacted with phenoxyethanol under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit or promote specific biochemical pathways, depending on the context. This chelation process is crucial in its applications in medicine and biology, where it can modulate cellular processes and microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate is unique due to its specific structure, which allows for selective binding to certain metal ions. This selectivity makes it particularly useful in targeted applications in medicine and industry .

Properties

Molecular Formula

C22H22N2Na4O10+2

Molecular Weight

566.4 g/mol

IUPAC Name

tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate

InChI

InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-2

InChI Key

ZWSMLJACYSGFKD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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